7-Bromoquinoline-2,4-dicarboxylic acid
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Overview
Description
7-Bromoquinoline-2,4-dicarboxylic acid: is an organic compound with the molecular formula C({11})H({6})BrNO(_{4}). It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromoquinoline-2,4-dicarboxylic acid typically involves the bromination of quinoline-2,4-dicarboxylic acid. One common method includes the following steps:
Starting Material: Quinoline-2,4-dicarboxylic acid.
Bromination: The reaction is carried out using bromine (Br(_2)) in the presence of a suitable solvent like acetic acid or chloroform.
Reaction Conditions: The reaction mixture is usually heated to a temperature range of 50-70°C to facilitate the bromination process.
Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
7-Bromoquinoline-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN(_3)) or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO(_4)) or hydrogen peroxide (H(_2)O(_2)).
Reduction: Reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Coupling: Palladium catalysts (Pd) and bases like potassium carbonate (K(_2)CO(_3)).
Major Products Formed
Substitution: Formation of 7-aminoquinoline-2,4-dicarboxylic acid or 7-thioquinoline-2,4-dicarboxylic acid.
Oxidation: Formation of quinoline-2,4-dicarboxylic acid derivatives with additional oxygen functionalities.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Scientific Research Applications
7-Bromoquinoline-2,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of quinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Bromoquinoline-2,4-dicarboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and carboxylic acid groups play crucial roles in its binding affinity and reactivity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloroquinoline-2,4-dicarboxylic acid
- 8-Bromoquinoline-3-carboxylic acid
- 4-Bromoquinoline-3-carboxylic acid ethyl ester
- 7-Bromoquinoline-2,3-dicarboxylic acid diethyl ester
Uniqueness
7-Bromoquinoline-2,4-dicarboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of bromine at the 7-position and carboxylic acid groups at the 2 and 4 positions allows for versatile chemical modifications and potential biological activities that differ from its analogs .
Properties
Molecular Formula |
C11H6BrNO4 |
---|---|
Molecular Weight |
296.07 g/mol |
IUPAC Name |
7-bromoquinoline-2,4-dicarboxylic acid |
InChI |
InChI=1S/C11H6BrNO4/c12-5-1-2-6-7(10(14)15)4-9(11(16)17)13-8(6)3-5/h1-4H,(H,14,15)(H,16,17) |
InChI Key |
UPVJUDJKXQBZEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(C=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
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